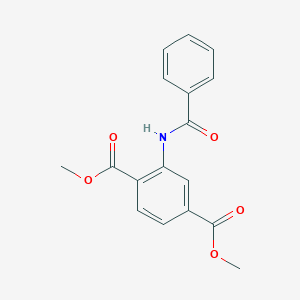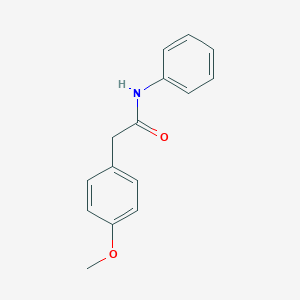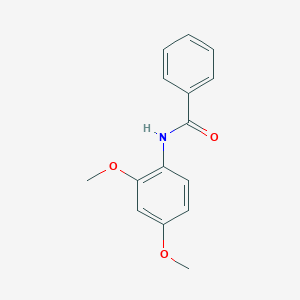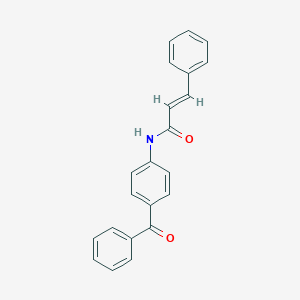
N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide, also known as BPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 345.48 g/mol.
Mécanisme D'action
The mechanism of action of N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to inhibit the activity of lipoxygenase, another enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide is also readily available and relatively inexpensive. However, one of the limitations of using N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide is its low solubility in water, which may limit its applications in certain experiments.
Orientations Futures
There are several future directions for the research on N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide. One area of research is the development of new drugs based on N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide for the treatment of pain and inflammation. Another area of research is the optimization of the synthesis method to achieve even higher yields and purity of N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide. Additionally, the potential use of N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide as a pesticide and its effects on the environment and non-target organisms should be further investigated.
Méthodes De Synthèse
The synthesis of N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide involves the reaction between 4-butylaniline and 4-methylphenol in the presence of acetic anhydride and a catalytic amount of hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide. This method has been optimized to achieve high yields and purity of N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide.
Applications De Recherche Scientifique
N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide has also been studied for its potential use as a pesticide due to its insecticidal properties. In materials science, N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide has been used as a monomer for the synthesis of polymers with unique properties.
Propriétés
Formule moléculaire |
C19H23NO2 |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO2/c1-3-4-5-16-8-10-17(11-9-16)20-19(21)14-22-18-12-6-15(2)7-13-18/h6-13H,3-5,14H2,1-2H3,(H,20,21) |
Clé InChI |
YXBCEEYKBRUFBW-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



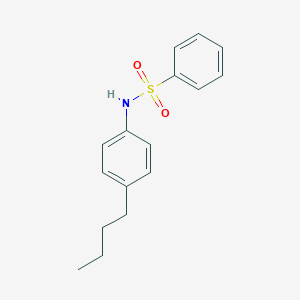
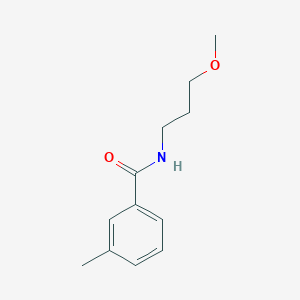
![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)
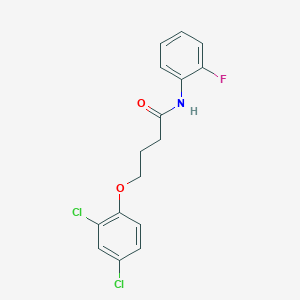
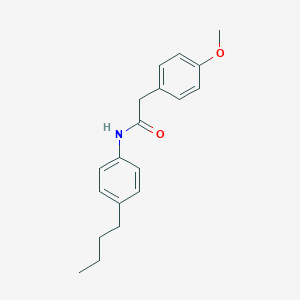

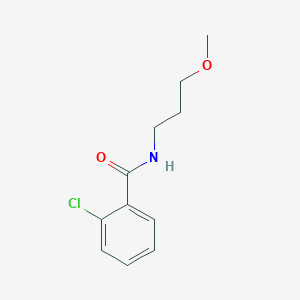
![Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate](/img/structure/B291730.png)
![Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate](/img/structure/B291731.png)
